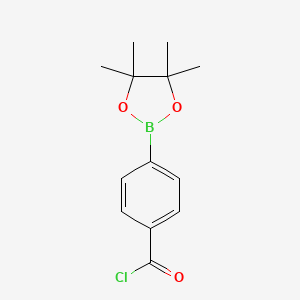
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid
Vue d'ensemble
Description
“5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C7H5F3N2O3 . It is a powder in physical form . The IUPAC name of this compound is 5-(2,2,2-trifluoroethoxy)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6F3NO3/c9-8(10,11)4-15-5-1-2-6(7(13)14)12-3-5/h1-3H,4H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 221.14 . It is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Material Applications
- Synthesis and Film-forming Property : Zhao Xiu-tai (1992) studied the synthesis of 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid, which is structurally related to 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid. This research explored the film-forming properties of the synthesized compound, highlighting potential applications in material science and coatings Zhao Xiu-tai (1992).
Chemical Synthesis and Reactions
Studies on Pyrazines : Sato and Arai (1982) conducted a study on the synthesis of pyrazine derivatives, including 5‐chloropyrazinecarboxylic acid. This research provides insights into the chemical synthesis processes that are likely relevant to the compound Sato & Arai (1982).
Substituted Pyrazinecarboxamides : Doležal et al. (2006) explored the synthesis and biological evaluation of substituted pyrazinecarboxamides, detailing the analytical and spectroscopic data of newly prepared compounds. This research aids in understanding the chemical characteristics and potential applications of similar pyrazine derivatives Doležal et al. (2006).
Molecular and Crystal Structure Studies
- A Monoclinic Polymorph of Pyrazinic Acid : Shi, Wu, and Xing (2006) investigated a monoclinic polymorph of pyrazinic acid, which is structurally related to this compound. The study focused on the molecular and crystal structures, providing a foundational understanding of such compounds in solid-state chemistry Shi, Wu, & Xing (2006).
Bioconversion and Catalytic Properties
Bioconversion of 2-cyanopyrazine : Wieser, Heinzmann, and Kiener (1997) conducted research on the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336. This study is relevant for understanding the biotransformation processes that could apply to similar pyrazine derivatives Wieser, Heinzmann, & Kiener (1997).
Hydrogen Bonding in Zwitterions and Charged Forms : Alfonso, Wang, and Stoeckli-Evans (2001) explored hydrogen bonding in various forms of pyrazine derivatives. This research contributes to a deeper understanding of the molecular interactions and potential applications in catalysis and material science Alfonso, Wang, & Stoeckli-Evans (2001).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-5-2-11-4(1-12-5)6(13)14/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENCSYPHQKYCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)OCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1456921.png)
![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)









